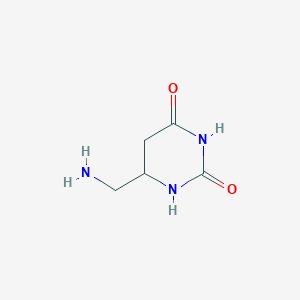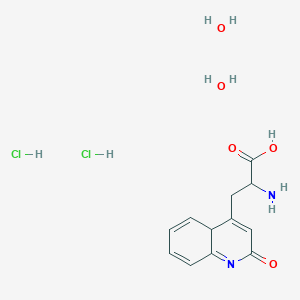
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate is a chemical compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This compound is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety, and is often used in various scientific research applications.
Preparation Methods
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate quinoline derivative and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The product is purified through crystallization or other purification techniques to obtain the dihydrochloride, dihydrate form.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways . The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate can be compared with other similar compounds, such as :
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound has a similar structure but differs in its specific functional groups and properties.
Nicotinamide Impurity 186: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18Cl2N2O5 |
|---|---|
Molecular Weight |
341.18 g/mol |
IUPAC Name |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,8-9H,5,13H2,(H,16,17);2*1H;2*1H2 |
InChI Key |
LLMOVQPTSFBGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
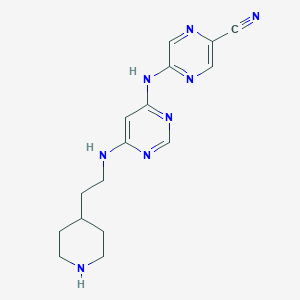
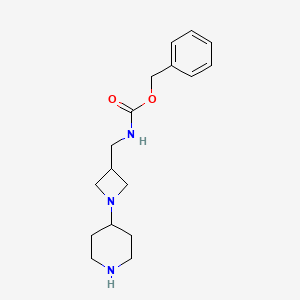
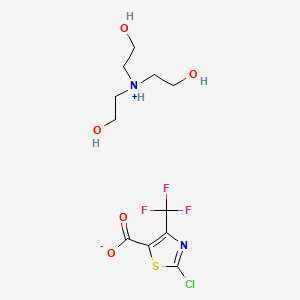
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
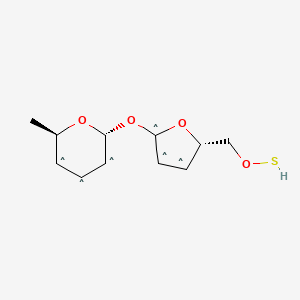
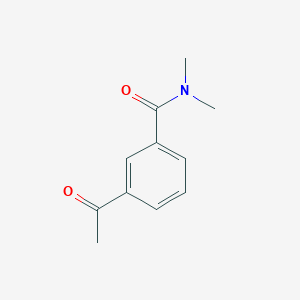
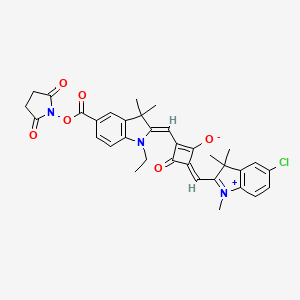
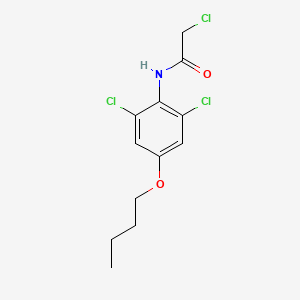
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
